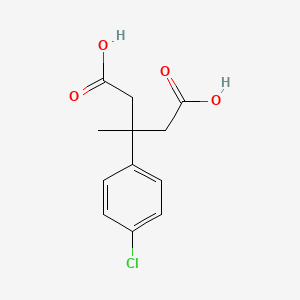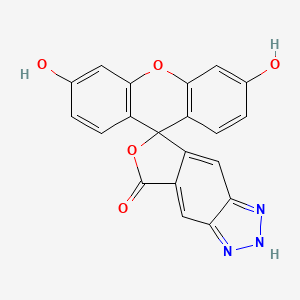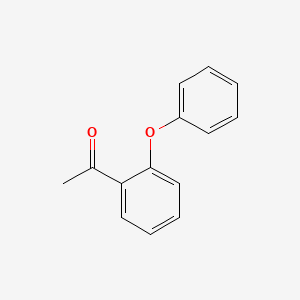
3-Methoxymethoxy-2-tributylstannylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxymethoxy-2-tributylstannylpyridine is a chemical compound with the molecular formula C18H33NOSn. It is a pyridine derivative that contains a methoxymethoxy group and a tributylstannyl group. This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymethoxy-2-tributylstannylpyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 3-methoxymethoxypyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete stannylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxymethoxy-2-tributylstannylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used to oxidize the methoxymethoxy group.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used to reduce the pyridine ring.
Major Products
Substitution Products: Various substituted pyridine derivatives depending on the nature of the substituent introduced.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxymethoxy group.
Reduction Products: Piperidine derivatives formed by the reduction of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-Methoxymethoxy-2-tributylstannylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Methoxymethoxy-2-tributylstannylpyridine is primarily related to its ability to participate in various chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the introduction of other functional groups. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-tributylstannylpyridine: Lacks the methoxymethoxy group but has similar stannylation properties.
2-Tributylstannylpyridine: A simpler derivative with only the tributylstannyl group attached to the pyridine ring.
3-Methoxymethoxy-2-trimethylstannylpyridine: Contains a trimethylstannyl group instead of a tributylstannyl group, affecting its reactivity and steric properties.
Uniqueness
3-Methoxymethoxy-2-tributylstannylpyridine is unique due to the presence of both the methoxymethoxy and tributylstannyl groups. This combination allows for versatile chemical modifications and makes it a valuable intermediate in organic synthesis. The methoxymethoxy group provides additional functionalization options, while the tributylstannyl group facilitates cross-coupling reactions, enhancing its utility in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
tributyl-[3-(methoxymethoxy)pyridin-2-yl]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2.3C4H9.Sn/c1-9-6-10-7-3-2-4-8-5-7;3*1-3-4-2;/h2-4H,6H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHIWOYDLZDLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478586 |
Source


|
| Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405137-20-4 |
Source


|
| Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)









